(6-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)thiourea
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Description
“(6-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)thiourea” is a chemical compound with the molecular formula C11H15N3S and a molecular weight of 221.32 . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of “(6-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)thiourea” and its analogs involves the use of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products . The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community due to its diverse biological activities against various infective pathogens and neurodegenerative disorders .Molecular Structure Analysis
The molecular structure of “(6-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)thiourea” consists of a tetrahydroquinoline ring with a methyl group at the 6th position and a thiourea group attached to the 5th position .Scientific Research Applications
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinolines, including compounds related to "(6-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)thiourea," have been extensively studied for their potential therapeutic applications. These compounds are recognized for their "privileged scaffold," a term referring to molecular frameworks capable of binding to multiple receptors with high affinity, making them highly versatile in drug development. Initial research on THIQs focused on their neurotoxicity, but subsequent studies have uncovered their potential as endogenous agents preventing Parkinsonism and as anticancer antibiotics. The approval of trabectedin, a THIQ derivative, for treating soft tissue sarcomas marks a significant milestone in anticancer drug discovery. THIQ derivatives have been synthesized for various therapeutic activities, demonstrating notable success in cancer and central nervous system (CNS) drug discovery. They also hold promise as novel drug candidates for infectious diseases like malaria, tuberculosis, and HIV-infection, among others, due to their unique mechanisms of action (Singh & Shah, 2017).
Chemical Properties and Pharmacological Activities
Research into the chemical properties and pharmacological activities of tetrahydroisoquinoline alkaloids, such as Tetrahydropalmatine (THP), has revealed their presence in several botanical drugs and their diverse pharmacological activities. These activities include anti-addiction, anti-inflammatory, analgesic, neuroprotective, and antitumor effects. Despite their potential, the pharmacokinetics of these compounds, including absorption, bioavailability, and potential toxicity, need further exploration. Studies indicate that enhancing the bioavailability of THIQ derivatives could improve their therapeutic efficacy, emphasizing the need for continued research into their pharmacological properties and potential as novel treatments for various diseases (Du, Meng, & Wang, 2022).
Thiourea-Based Chemosensors
Beyond their therapeutic applications, thiourea derivatives, including those related to "(6-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)thiourea," have been explored as chemosensors. These compounds exhibit high sensitivity and selectivity for detecting environmental pollutants, showcasing their importance beyond medicinal chemistry. The unique properties of thioureas make them excellent candidates for developing organic fluorescent and colorimetric sensors for various analytes in biological, environmental, and agricultural samples. This research area presents a promising avenue for the application of thiourea derivatives in analytical chemistry, potentially leading to the development of new methods for detecting and quantifying hazardous substances (Al-Saidi & Khan, 2022).
properties
IUPAC Name |
(6-methyl-1,2,3,4-tetrahydroquinolin-5-yl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S/c1-7-4-5-9-8(3-2-6-13-9)10(7)14-11(12)15/h4-5,13H,2-3,6H2,1H3,(H3,12,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAUBNMHLUTUHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NCCC2)NC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)thiourea |
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